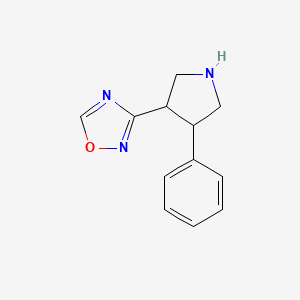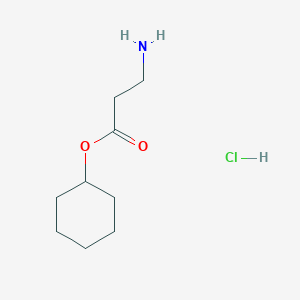
Cyclohexyl-3-aminopropanoat-Hydrochlorid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for Cyclohexyl 3-aminopropanoate hydrochloride is1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclohexyl 3-aminopropanoate hydrochloride is a white crystalline powder. It has a molecular weight of 207.7 g/mol. The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von Cyclohexyl-Derivaten
Cyclohexyl-3-aminopropanoat-Hydrochlorid dient als Ausgangsmaterial für die Synthese verschiedener Cyclohexyl-Derivate. Diese Derivate sind entscheidend für die Entwicklung neuer Pharmazeutika und Agrochemikalien. Die Reaktivität der Verbindung ermöglicht eine weitere Funktionalisierung, die zu einer Vielzahl von Cyclohexyl-basierten Molekülen mit potenzieller biologischer Aktivität führt .
Enantioselektive Katalyse
Die Struktur von this compound, insbesondere das Vorhandensein des Dicyclohexylamino-Substituenten, ist für die enantioselektive Katalyse von Bedeutung. Es wurde in Studien verwendet, um die Rolle solcher Substituenten bei der Vermittlung von Reaktionsgeschwindigkeiten und Selektivität zu verstehen, was für die kontrollierte Herstellung chiraler Moleküle unerlässlich ist .
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft kann this compound verwendet werden, um die Eigenschaften von Materialien auf molekularer Ebene zu modifizieren. Seine Einarbeitung in Polymere kann die physikalischen Eigenschaften wie Flexibilität, Festigkeit und Beständigkeit gegen Degradation beeinflussen, die wichtige Parameter in der Materialentwicklung sind .
Chemische Synthese
Diese Verbindung wird auch in der chemischen Synthese als Zwischenprodukt eingesetzt. Sie kann an verschiedenen chemischen Reaktionen, einschließlich Veresterung und Amidierung, teilnehmen, um Verbindungen zu erzeugen, die in verschiedenen Industrien, von Kosmetik bis hin zu Beschichtungen, Anwendung finden .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung verwendet werden. Seine wohldefinierte Struktur und seine Eigenschaften machen es für die Kalibrierung von Instrumenten oder die Validierung analytischer Methoden geeignet .
Chromatographie
Die einzigartige Struktur der Verbindung macht sie in der Chromatographie nützlich, insbesondere bei der Trennung komplexer Gemische. Sie kann als stationäre Phasenmodifikator fungieren oder Teil der mobilen Phase sein, um die Auflösung von Analyten während des chromatographischen Prozesses zu verbessern .
Safety and Hazards
Cyclohexyl 3-aminopropanoate hydrochloride is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of Cyclohexyl 3-aminopropanoate hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that amines can react with strong acids such as hydrochloric acid to form ammonium salts . This suggests that Cyclohexyl 3-aminopropanoate hydrochloride may interact with its targets through similar mechanisms.
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of Cyclohexyl 3-aminopropanoate hydrochloride’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells and tissues at the molecular level .
Action Environment
The action, efficacy, and stability of Cyclohexyl 3-aminopropanoate hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and physical conditions such as temperature and pressure .
Biochemische Analyse
Biochemical Properties
Cyclohexyl 3-aminopropanoate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
Cyclohexyl 3-aminopropanoate hydrochloride affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of cyclohexyl 3-aminopropanoate hydrochloride involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, affecting gene expression. These interactions can result in changes in cellular function and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexyl 3-aminopropanoate hydrochloride can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other compounds that have different biological activities. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its sustained effects on cells .
Dosage Effects in Animal Models
The effects of cyclohexyl 3-aminopropanoate hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects can be observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
Cyclohexyl 3-aminopropanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that have distinct biological activities. Understanding these pathways can provide insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of cyclohexyl 3-aminopropanoate hydrochloride within cells and tissues are crucial for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects on cellular function .
Subcellular Localization
Cyclohexyl 3-aminopropanoate hydrochloride’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects .
Eigenschaften
IUPAC Name |
cyclohexyl 3-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBJOOSUVBSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1458407.png)
![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)
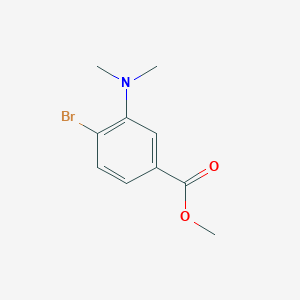

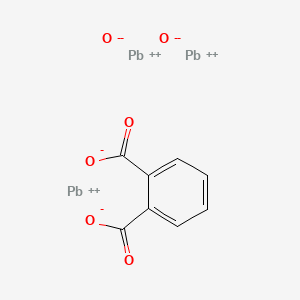
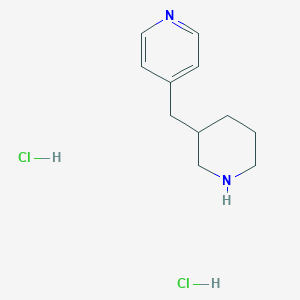
![(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid](/img/structure/B1458417.png)
![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)
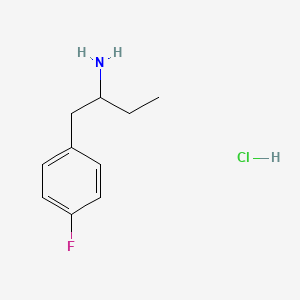

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)
